5-Amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furonitrile
CAS No.: 666821-89-2
Cat. No.: VC7894150
Molecular Formula: C15H8Cl2N2OS
Molecular Weight: 335.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 666821-89-2 |
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Molecular Formula | C15H8Cl2N2OS |
Molecular Weight | 335.2 g/mol |
IUPAC Name | 5-amino-4-(2,4-dichlorophenyl)-2-thiophen-2-ylfuran-3-carbonitrile |
Standard InChI | InChI=1S/C15H8Cl2N2OS/c16-8-3-4-9(11(17)6-8)13-10(7-18)14(20-15(13)19)12-2-1-5-21-12/h1-6H,19H2 |
Standard InChI Key | DFOOCCVGUBPNKF-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)C2=C(C(=C(O2)N)C3=C(C=C(C=C3)Cl)Cl)C#N |
Canonical SMILES | C1=CSC(=C1)C2=C(C(=C(O2)N)C3=C(C=C(C=C3)Cl)Cl)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 5-amino-4-(2,4-dichlorophenyl)-2-(2-thienyl)-3-furonitrile, defines its core structure:
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Furan backbone: A five-membered oxygen-containing aromatic ring substituted at positions 2, 3, 4, and 5.
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2-Thienyl group: A sulfur-containing heterocycle (thiophene) attached to position 2 of the furan.
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2,4-Dichlorophenyl group: A benzene ring with chlorine atoms at positions 2 and 4, linked to position 4 of the furan.
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Nitrile group: A –C≡N substituent at position 3.
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Amino group: A –NH₂ moiety at position 5.
Table 1: Predicted Physicochemical Properties
Synthetic Pathways and Mechanistic Considerations
Retrosynthetic Analysis
The compound’s synthesis likely involves:
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Furan ring construction via cyclization of a diketone or enol ether precursor.
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Electrophilic substitution to introduce the 2,4-dichlorophenyl and thienyl groups.
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Nitrile group installation through dehydration of an amide or substitution of a halide.
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Amino group introduction via reduction of a nitro intermediate or direct amination.
Route A: Cyclocondensation Approach
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Precursor preparation: React 2-thienylacetonitrile with 2,4-dichlorobenzaldehyde under basic conditions to form a chalcone-like intermediate.
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Cyclization: Use a Lewis acid (e.g., ZnCl₂) to induce furan ring formation, as demonstrated in analogous systems .
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Amination: Reduce a nitro group at position 5 using H₂/Pd-C or employ a Hofmann rearrangement on a carboxamide intermediate.
Route B: Multicomponent Reaction (MCR) Strategy
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One-pot assembly: Combine 2-thiophenecarbonitrile, 2,4-dichlorophenylacetonitrile, and an ammonia source in a solvent like DMF.
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Microwave-assisted cyclization: Accelerate furan formation under controlled heating, leveraging methods from thiophene-furan hybrid syntheses .
Table 2: Key Reaction Parameters from Analogous Systems
Step | Conditions | Yield (%) | Source |
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Cyclization | ZnCl₂, 120°C, 4h | 65–78 | |
Nitrile installation | KCN, DMSO, 80°C | 82 | |
Amination | NH₃/MeOH, 60°C, 12h | 70 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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δ 6.8–7.5 ppm: Multiplet signals for aromatic protons (thienyl and dichlorophenyl).
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δ 5.2 ppm: Singlet for NH₂ (exchangeable with D₂O).
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δ 4.1 ppm: Coupled protons adjacent to the nitrile group.
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¹³C NMR:
Infrared (IR) Spectroscopy
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